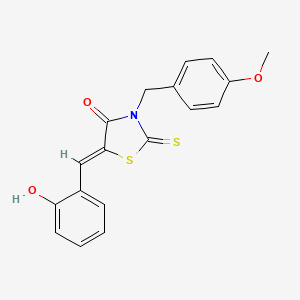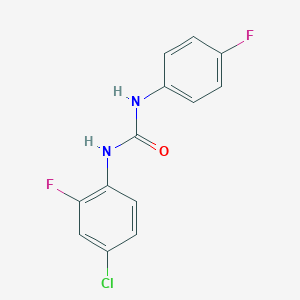![molecular formula C14H19Cl2N3O B5303631 N-(2,3-dichlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5303631.png)
N-(2,3-dichlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea, commonly known as DCPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPPE is a urea derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
DCPPE is believed to act as a protein kinase inhibitor, specifically targeting the serine/threonine kinase, glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by DCPPE has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
Biochemical and Physiological Effects:
DCPPE has been shown to exhibit various biochemical and physiological effects, including inhibition of GSK-3β activity, induction of cell cycle arrest and apoptosis in cancer cells, and inhibition of fungal and viral growth. DCPPE has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPPE has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, DCPPE also has some limitations, including its potential toxicity and lack of selectivity for GSK-3β over other kinases.
Direcciones Futuras
Future research on DCPPE could focus on its potential use as a therapeutic agent for cancer, fungal infections, and viral infections. Further studies could also investigate its potential neuroprotective effects and its use as a tool in chemical biology and drug discovery. Additionally, future research could focus on the development of more selective inhibitors of GSK-3β that could be used in clinical settings.
Métodos De Síntesis
DCPPE can be synthesized using different methods, including the reaction of 2,3-dichloroaniline with piperidine and ethyl isocyanate. The reaction takes place in the presence of a solvent, such as dimethyl sulfoxide or dimethylformamide, and a catalyst, such as triethylamine. The product is then purified using column chromatography or recrystallization. Other methods of synthesis include the reaction of 2,3-dichlorobenzoyl isocyanate with piperidine and ethylamine or the reaction of 2,3-dichlorophenyl isocyanate with N-(2-hydroxyethyl)piperidine.
Aplicaciones Científicas De Investigación
DCPPE has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, antifungal, and antiviral activities, and it has been investigated as a potential therapeutic agent for the treatment of cancer, fungal infections, and viral infections. DCPPE has also been studied for its potential use as a tool in chemical biology and drug discovery.
Propiedades
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(2-piperidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3O/c15-11-5-4-6-12(13(11)16)18-14(20)17-7-10-19-8-2-1-3-9-19/h4-6H,1-3,7-10H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEVNNAEOOHAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199671 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,3-dichlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(1-{2-[(3-methylpyridin-4-yl)amino]ethyl}-1H-imidazol-2-yl)-2-furyl]methanol](/img/structure/B5303557.png)
![1-[1-({6-[butyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5303568.png)
![N-(2-phenylethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5303578.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide](/img/structure/B5303582.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5303584.png)
![3-{2-[(2-fluoroethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5303586.png)

![N-benzyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5303608.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5303613.png)
![3-[4-(allyloxy)phenyl]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5303621.png)


![methyl 6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyrimidine-4-carboxylate](/img/structure/B5303643.png)